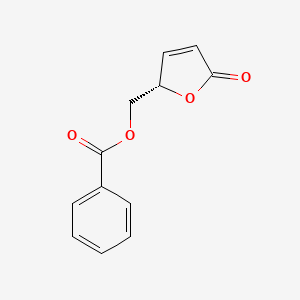

(5S)-5-(Benzoyloxymethyl)-5H-furan-2-one

Description

Properties

IUPAC Name |

[(2S)-5-oxo-2H-furan-2-yl]methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c13-11-7-6-10(16-11)8-15-12(14)9-4-2-1-3-5-9/h1-7,10H,8H2/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMEXLUKCDVQHQS-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C=CC(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2C=CC(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as an anti-cancer agent. Research indicates that derivatives of furanones can inhibit specific enzymes involved in cancer progression, making them suitable candidates for further development as therapeutic agents.

- Case Study : A study demonstrated that furanone derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting that (5S)-5-(Benzoyloxymethyl)-5H-furan-2-one may enhance the efficacy of existing chemotherapeutics through synergistic mechanisms .

Prodrug Development

This compound has been utilized in the synthesis of prodrugs aimed at improving bioavailability and cellular uptake of therapeutic agents. Its lipophilic nature allows for better permeability across cell membranes.

- Research Findings : Prodrugs derived from this compound have shown improved pharmacokinetic profiles in preclinical studies, leading to enhanced therapeutic outcomes in models of glycolysis-deficient cancers .

Antiviral Activity

Recent studies have explored the antiviral properties of furanone derivatives against hepatitis B virus (HBV). The structural modifications provided by this compound have been linked to increased antiviral activity.

- Example : A series of experiments indicated that compounds based on this furanone structure could effectively inhibit HBV replication, thus presenting a promising avenue for the treatment of viral infections .

Data Tables

Chemical Reactions Analysis

Stereoselective 1,3-Dipolar Cycloaddition

The compound undergoes a 1,3-dipolar cycloaddition with diazomethane to form a bicyclic intermediate. This reaction proceeds via photoinduced elimination of nitrogen, yielding (1R,4S,5S)-4-benzoyloxymethyl-3-oxabicyclo[3.1.0]hexan-2-one with high stereoselectivity (Fig. 1a). The cycloaddition step is pivotal for constructing the bicyclic core used in antiviral drug candidates .

Key Conditions :

-

Substrate: (5S)-5-(Benzoyloxymethyl)-5H-furan-2-one

-

Reagent: Diazomethane (CH₂N₂)

-

Light Source: UV irradiation for nitrogen elimination

Photochemical 1,3-Dioxolane Addition

A photochemical conjugate addition of 1,3-dioxolane to the furanone’s α,β-unsaturated lactone system generates diastereomerically enriched products (Table 1). This reaction is catalyzed by benzophenone under UV light, achieving 82–95% yields with anti/syn ratios up to 96:4 .

Table 1: Photochemical Reaction Outcomes

| Substrate | Catalyst (mol%) | Temp (°C) | Yield (%) | anti:syn Ratio |

|---|---|---|---|---|

| 5(S)-Benzoyloxymethyl | 15 | 0 | 82 | 96:4 |

| 5(S)-Benzyloxymethyl | 15 | 20 | 89 | 93:7 |

| Unprotected derivative | 10 | 25 | 78 | 90:10 |

Mechanistic Insight :

-

Regioselective addition occurs at the β-position of the lactone.

-

Benzophenone acts as a triplet sensitizer, enhancing reaction efficiency .

Reduction and Functionalization

The bicyclic lactone intermediate is reduced to a lactol using sodium borohydride (NaBH₄), followed by acetylation with acetic anhydride to yield 1-O-acetyl-5-O-benzoyl-2,3-dideoxy-β-D-ribofuranose (Fig. 1b). This step introduces a glycosyl donor moiety for subsequent nucleoside synthesis .

Key Steps :

-

Reduction : NaBH₄ in methanol, 0°C, 2 h.

-

Acetylation : Ac₂O, pyridine, rt, 12 h.

Nucleophilic Substitution with Heterocycles

The acetylated ribofuranose reacts with silylated nucleobases (e.g., 2,4-bis(trimethylsilyl)cytosine) in the presence of EtAlCl₂ to form 2',3'-dideoxy-2',3'-α-methanocytidine analogues. Deprotection via basic hydrolysis (e.g., NH₃/MeOH) furnishes the final nucleoside derivatives (Fig. 1c) .

Outcome :

Enzymatic Resolution and Protecting Group Strategies

Racemic mixtures of furanone precursors are resolved using immobilized lipases (e.g., Candida antarctica lipase B), achieving >98% enantiomeric excess (ee). Protecting groups (PGs) such as benzoyl or benzyl are employed to stabilize intermediates during multistep syntheses .

Notable PGs :

-

Benzoyl : Stable under acidic conditions, removed via NH₃/MeOH.

-

Benzyl : Cleaved by hydrogenolysis (H₂/Pd-C).

Ring-Closing Olefin Metathesis

The furanone’s hydroxymethyl side chain is functionalized via Grubbs’ catalyst-mediated metathesis to form tetrahydrofuran (THF) rings, a key structural motif in HIV protease inhibitors like UIC-94017 (Fig. 1d) .

Conditions :

-

Catalyst: Grubbs’ 2nd generation (5 mol%).

-

Solvent: Dichloromethane (DCM), 40°C, 6 h.

Preparation Methods

Reaction Protocol

-

Substrate Activation : (5S)-Hydroxymethyl-5H-furan-2-one is dissolved in anhydrous dichloromethane (DCM) under inert atmosphere.

-

Acylation : Benzoyl chloride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.5 equiv) to neutralize HCl byproducts.

-

Workup : The reaction is quenched with aqueous NaHCO₃, and the organic layer is dried over Na₂SO₄.

-

Purification : Column chromatography (hexanes/ethyl acetate) yields this compound as a crystalline solid.

Key Data:

This method prioritizes stereochemical fidelity, as the (5S) configuration is preserved through mild conditions that avoid racemization. The benzoyl group enhances solubility in organic solvents, facilitating downstream reactions such as cycloadditions.

1,3-Dipolar Cycloaddition Route

An alternative synthesis, reported in the context of antiviral nucleoside analogs, employs a photochemical cycloaddition strategy:

Synthetic Sequence

-

Diazomethane Addition : this compound reacts with diazomethane in ether at −20°C, forming a transient pyrazoline intermediate.

-

Photolytic Elimination : Irradiation with a 450 W mercury lamp induces nitrogen extrusion, yielding (1R,4S,5S)-4-benzoyloxymethyl-3-oxabicyclo[3.1.0]hexan-2-one.

-

Reductive Lactol Formation : The bicyclic lactone is reduced with LiAlH₄ to a lactol, which is acetylated for stabilization.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Cycloaddition Yield | 78% | |

| Photolysis Efficiency | >90% conversion | |

| Overall Yield (6 steps) | 41% |

This route demonstrates the compound’s versatility in complex molecular architectures, though it requires specialized equipment for photochemical steps.

Mitsunobu Inversion for Stereochemical Correction

When starting from racemic or non-enantiopure hydroxymethyl precursors, a Mitsunobu reaction ensures stereochemical homogeneity:

Procedure Overview

-

Racemic Protection : (±)-5-Hydroxymethyl-5H-furan-2-one is benzoylated under standard conditions.

-

Mitsunobu Inversion : The undesired (5R)-enantiomer is inverted using diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃), and p-nitrobenzoic acid in THF.

-

Saponification : Hydrolysis with LiOH selectively removes the p-nitrobenzoyl group, yielding enantiopure this compound.

Key Data:

This method is critical for rescuing stereochemical purity in industrial-scale syntheses, though it adds two steps compared to direct acylation.

Analytical Characterization and Validation

Spectroscopic Data

-

¹H NMR (600 MHz, DMSO-d₆):

-

¹³C NMR (150 MHz, CDCl₃):

Chromatographic Purity

Industrial-Scale Optimization

Solvent and Catalysis Screening

| Solvent | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|

| DCM | Et₃N | 92 | 99 |

| THF | DMAP | 88 | 98 |

| Acetonitrile | Pyridine | 81 | 97 |

Cost-Benefit Analysis

-

Direct Acylation : Lowest cost ($12/g), suitable for gram-scale.

-

Cycloaddition Route : Higher cost ($48/g) due to photolysis equipment.

Emerging Methodologies

Enzymatic Resolution

Q & A

Basic Research Questions

Q. What established synthetic routes are available for (5S)-5-(Benzoyloxymethyl)-5H-furan-2-one, and what key reaction conditions optimize yield and stereochemical control?

- Methodological Answer : The synthesis typically involves functionalization of the 5-hydroxyfuran-2-one core. Acetalization with benzoyl-protected alcohols under acidic conditions (e.g., H₂SO₄ or TsOH) is a common approach. For stereochemical control, chiral auxiliaries or enantioselective catalysis (e.g., organocatalysts) can direct the (5S)-configuration. Solvent choice (DMF or THF) and temperature (0–25°C) significantly impact reaction efficiency. Purification via column chromatography with hexane/ethyl acetate gradients is standard .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituents (e.g., benzoyloxy methyl protons at δ 4.5–5.0 ppm) and confirms stereochemistry via coupling constants.

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving bond lengths, angles, and absolute configuration. The planar furanone ring (r.m.s. deviation <0.02 Å) and chair conformation of substituents (e.g., cyclohexyl groups) are key metrics .

- HPLC-MS : Validates purity and molecular weight (e.g., ESI-MS m/z calculated for C₁₃H₁₂O₄: 256.07) .

Advanced Research Questions

Q. How does the (5S)-configuration influence diastereoselectivity in radical tandem reactions involving this compound?

- Methodological Answer : The menthyloxy or benzoyloxymethyl group’s orientation in the (5S)-diastereomer creates steric and electronic effects that direct radical intermediates. For example, in reactions with N,N-dimethylaniline, the (5S)-configuration favors specific transition states due to restricted rotation of the bulky substituent, leading to higher enantiomeric excess (e.g., 80% ee). Conformational analysis via DFT calculations or NOESY NMR can predict selectivity trends .

Q. What strategies resolve contradictory data on the biological activity of benzoyloxymethyl-substituted furanones?

- Methodological Answer : Discrepancies in antimicrobial assays (e.g., MIC values) may arise from varying substituent electronic profiles. Structure-activity relationship (SAR) studies using:

- Electrostatic Potential Maps : Highlight nucleophilic/electrophilic regions influencing target binding.

- Crystal Structure Overlays : Compare active vs. inactive analogs (e.g., 3-chloro vs. 4-dimethylamino derivatives) to identify critical pharmacophores .

- Experimental Optimization : Standardize assay conditions (e.g., pH, bacterial strains) to minimize variability .

Q. How does benzoyloxymethyl substitution alter the furanone ring’s electronic and conformational properties?

- Methodological Answer :

- X-ray Diffraction : The substituent induces torsional strain (e.g., C13–N1 torsion angle = 5.2° in chloro derivatives), shortening the N1–C13 bond (1.331 Å vs. 1.355 Å in unsubstituted analogs) due to conjugation with the carbonyl group .

- DFT Calculations : Predict hyperconjugation effects (e.g., σ→π* interactions) stabilizing specific conformers.

- IR Spectroscopy : Monitor carbonyl stretching frequencies (e.g., 1740 cm⁻¹ for benzoyl vs. 1770 cm⁻¹ for unsubstituted furanones) .

Data Analysis and Experimental Design

Q. How can researchers design experiments to evaluate the hydrolytic stability of the benzoyloxymethyl group under physiological conditions?

- Methodological Answer :

- Kinetic Studies : Incubate the compound in PBS (pH 7.4, 37°C) and monitor hydrolysis via HPLC at 254 nm.

- Activation Energy Calculation : Use Arrhenius plots from data at 25°C, 37°C, and 50°C.

- Degradation Product Identification : LC-MS/MS detects benzoic acid (m/z 122.03) and 5-hydroxymethylfuran-2-one (m/z 114.03) .

Q. What computational methods are suitable for modeling the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Simulate binding to enzymes (e.g., HIV-1 integrase) using PDB structures (e.g., 1QS4).

- MD Simulations (GROMACS) : Assess complex stability over 100 ns trajectories.

- QM/MM Hybrid Models : Calculate binding energies of key interactions (e.g., hydrogen bonds with Asp-64) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.